molecular formula C12H13N5O B2810436 N-phenyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide CAS No. 2034358-28-4

N-phenyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Cat. No.: B2810436
CAS No.: 2034358-28-4
M. Wt: 243.27
InChI Key: YDNHZZUVDLBNOA-UHFFFAOYSA-N
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Description

N-phenyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a compound that belongs to the class of azetidine derivatives, featuring a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazole or azetidine rings, while reduction may produce reduced forms of these rings .

Scientific Research Applications

N-phenyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is unique due to the combination of the triazole and azetidine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-phenyl-3-(triazol-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O/c18-12(14-10-4-2-1-3-5-10)16-8-11(9-16)17-7-6-13-15-17/h1-7,11H,8-9H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNHZZUVDLBNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CC=C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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